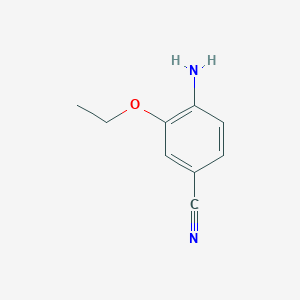

4-Amino-3-ethoxybenzonitrile

Description

Significance of Aminobenzonitriles in Synthetic Organic Chemistry

Aminobenzonitriles are a class of bifunctional organic compounds that serve as highly versatile intermediates in synthesis. ontosight.aisolubilityofthings.com The presence of both an amino group and a nitrile group allows for a wide array of chemical transformations. solubilityofthings.com The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. ontosight.airesearchgate.net

This dual reactivity makes aminobenzonitriles crucial starting materials for the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, 2-aminobenzonitrile (B23959) and its derivatives are key precursors for synthesizing 2-aminobenzophenones, which are important structural motifs in medicinal chemistry. asianpubs.orgrsc.org Palladium-catalyzed reactions involving the addition of arylboronic acids to 2-aminobenzonitriles have been developed to produce these benzophenones efficiently. rsc.org Furthermore, aminobenzonitriles are used in the synthesis of quinazolines, which exhibit a range of biological activities including anticancer and antibacterial properties. researchgate.net The compound 4-aminobenzonitrile (B131773) has been utilized as a building block in the development of s-triazine derivatives with potential antifungal activity. mdpi.com

Overview of Aromatic Nitriles and Aniline (B41778) Derivatives in Chemical Science

Aromatic Nitriles , also known as benzonitriles, are characterized by a cyano (-C≡N) group attached to an aromatic ring. The nitrile group is one of the most versatile functional groups in organic synthesis. researchgate.net It is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. nih.gov Nitriles can be readily converted into a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), amides, aldehydes, and ketones. researchgate.net This versatility makes aromatic nitriles valuable precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.aiionike.com In materials science, benzonitrile-functionalized molecules have been investigated as non-fullerene acceptors for organic solar cells, where they can help reduce non-radiative recombination energy losses. rsc.org The benzonitrile (B105546) moiety itself can act as a precursor for numerous cyano-aromatic functionalities that are of interest for their electronic properties. aip.org

Aniline Derivatives are compounds containing an amino group attached to a benzene (B151609) ring, with aniline being the simplest example. wikipedia.org They are fundamental building blocks in the chemical industry, most notably for the production of dyes, polymers like polyurethanes, and rubber processing chemicals. wikipedia.orgsci-hub.se In medicinal chemistry, the aniline scaffold is present in numerous drugs. sci-hub.se The amino group is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. rsc.org The basicity of the amino group is a key chemical property, although aromatic amines like aniline are generally much weaker bases than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring's pi system. wikipedia.org The ability to functionalize the amino group or the aromatic ring makes aniline derivatives exceptionally useful intermediates for creating a vast array of more complex molecules. rsc.org

Historical Context of Related Functionalized Benzonitriles in Chemical Literature

The history of nitriles dates back to the late 18th and 19th centuries. The first nitrile compound, hydrogen cyanide, was synthesized by C.W. Scheele in 1782. longdom.org This was followed by Théophile-Jules Pelouze's synthesis of propionitrile (B127096) in 1834. longdom.org The parent aromatic nitrile, benzonitrile, was first prepared in 1844 by Hermann Fehling, who heated ammonium (B1175870) benzoate. longdom.org This early work laid the foundation for the entire class of nitrile compounds.

The synthesis of functionalized benzonitriles, which contain additional substituent groups on the benzene ring, has evolved significantly over the decades. Early methods often relied on harsh conditions and offered limited control over regioselectivity. However, the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the field. For example, palladium-catalyzed cyanation reactions allow for the introduction of a nitrile group onto a pre-functionalized aromatic ring with high efficiency and selectivity.

More recently, sophisticated strategies for constructing highly substituted benzonitriles have been developed. These include multicomponent reactions and benzannulation strategies, such as the tertiary amine-catalyzed [3+3]-benzannulation for creating CF3-functionalized, fully substituted benzonitriles. acs.org Such methods provide atom-economical and environmentally friendlier routes to complex molecules that would be difficult to access through traditional, linear synthetic sequences. acs.org This historical progression from simple syntheses to complex, highly controlled transformations highlights the enduring importance of functionalized benzonitriles in organic chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-3-ethoxybenzonitrile |

| 2-Aminobenzonitrile |

| 2-Aminobenzophenone |

| 4-Aminobenzonitrile |

| 4-Amino-3,5-difluorobenzonitrile |

| 4-Amino-3-iodobenzonitrile |

| 4-Amino-3-methoxybenzonitrile |

| Ammonium benzoate |

| Aniline |

| Arylboronic acid |

| Benzonitrile |

| Hydrogen cyanide |

| Propionitrile |

| s-Triazine |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-amino-3-ethoxybenzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5H,2,11H2,1H3 |

InChI Key |

RPGKLFKJVKPPAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Ethoxybenzonitrile

Multi-Step Synthetic Pathways

For complex molecules, multi-step pathways are often necessary to ensure the correct placement of functional groups and to avoid unwanted side reactions. youtube.compressbooks.pub

The synthesis of 4-amino-3-ethoxybenzonitrile can be approached by sequentially introducing the amino, ethoxy, and nitrile groups onto a simple aromatic starting material like benzene (B151609) or a substituted derivative. The order of these introductions is critical due to the directing effects of the substituents. lumenlearning.comlibretexts.org

A plausible retrosynthetic analysis might start with the target molecule and work backward. For instance, the amino group could be introduced last via the reduction of a nitro group, which is a meta-director. The ethoxy group is an ortho-, para-director.

A possible forward synthesis could be:

Nitration of an appropriate precursor.

Introduction of the ethoxy group .

Introduction of the nitrile group .

Reduction of the nitro group to an amine.

The specific sequence would be designed to take advantage of the directing effects of the substituents at each stage to achieve the desired 1,2,4-substitution pattern. lumenlearning.com Late-stage functionalization is an increasingly important strategy for creating diverse molecules without de novo synthesis. chemrxiv.org

In multi-step syntheses, protecting groups are often essential to temporarily mask reactive functional groups and prevent them from participating in unwanted reactions. jocpr.comorganic-chemistry.org For the synthesis of this compound, a protecting group might be used for the amino group while other transformations are carried out on the aromatic ring.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). highfine.commasterorganicchemistry.com The Boc group, for example, is stable under many reaction conditions but can be easily removed with a mild acid like trifluoroacetic acid (TFA). highfine.com

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgiris-biotech.de For example, a Boc-protected amine can be deprotected under acidic conditions, while a fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base. organic-chemistry.orgiris-biotech.de This level of control is crucial in the synthesis of complex molecules with multiple functional groups. jocpr.comug.edu.pl

| Protecting Group | Introduction Reagent | Removal Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenolysis |

| PMB (p-methoxybenzyl) | p-Methoxybenzyl chloride | Hydrogenolysis, strong acid |

Table 3: Common Protecting Groups for Amines and Their Removal Conditions. libretexts.orgorganic-chemistry.org

By employing these protecting group strategies, chemists can perform a series of reactions on a molecule with high selectivity, ultimately leading to the desired product with a good yield. jocpr.comorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of aromatic nitriles, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources.

A key objective in green chemistry is the elimination or reduction of volatile organic solvents, which contribute to environmental pollution. Solvent-free reaction conditions offer significant advantages by minimizing waste, simplifying purification processes, and often reducing reaction times.

One established solvent-free method for nitrile synthesis is the dehydration of amides. This can be achieved by fusing the corresponding amide with a dehydrating agent like ammonium (B1175870) sulphamate at elevated temperatures. youtube.com In this process, the reagents melt together, and the reaction proceeds in the molten state, obviating the need for a solvent. youtube.com The reaction typically involves two stages: an initial formation of an intermediate at a lower temperature (e.g., 150-160°C), followed by decomposition to the nitrile and a salt byproduct at a higher temperature (e.g., above 190°C). youtube.com Microwave irradiation is another technique used to promote solvent-free reactions, offering rapid and uniform heating that can lead to higher yields and cleaner reactions compared to conventional heating. rsc.org

The development of efficient and recyclable catalysts is central to sustainable synthesis. Research has focused on replacing toxic reagents with more environmentally benign catalytic systems.

For nitrile synthesis, several green catalytic approaches have been explored:

Iron Catalysis : A mild and rapid method for producing nitriles from aldehyde oxime esters has been developed using iron(III) and phenol (B47542) as co-catalysts. This reaction proceeds efficiently at room temperature. researchgate.net

Chemoenzymatic Strategies : Enzymes offer high selectivity under mild conditions. A notable example is the use of aldoxime dehydratase, discovered in fungi, which catalyzes the dehydration of aldoximes to the corresponding nitriles in aqueous media. researchgate.net

Electrosynthesis : An innovative approach involves the paired electrosynthesis of benzonitrile (B105546) from benzoic acid in liquid ammonia (B1221849) at room temperature. bohrium.com This method avoids expensive catalysts and toxic reagents, as the products from the cathode (benzyl alcohol) and anode (iodine) react to form the final nitrile product. bohrium.com

Copper Catalysis : The Sandmeyer reaction, a classic method for converting aryl diazonium salts to aryl nitriles, utilizes copper(I) cyanide. wikipedia.orgmasterorganicchemistry.com While traditional, the use of a catalyst is a cornerstone of many chemical transformations. unacademy.com Catalysts function by providing an alternative reaction pathway with a lower transition state energy. unacademy.com

The following table summarizes some green catalytic approaches relevant to nitrile synthesis.

Interactive Data Table: Examples of Green Catalysts in Nitrile Synthesis| Catalytic System | Reactant Type | Key Advantages |

|---|---|---|

| Iron(III)/Phenol | Aldehyde Oxime Esters | Mild conditions (room temp.), rapid reaction. researchgate.net |

| Aldoxime Dehydratase | Aldoximes | High selectivity, mild aqueous conditions. researchgate.net |

| Paired Electrosynthesis | Carboxylic Acids | Room temperature, no toxic reagents. bohrium.com |

| Copper(I) Salts | Aryl Diazonium Salts | Classic, effective route for cyanation. wikipedia.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yield and selectivity. For a molecule like this compound, mechanistic studies would focus on the formation of both the amino and nitrile functionalities on the benzene ring.

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly elucidating reaction mechanisms from a minimal number of experiments performed under synthetically relevant conditions. acs.orgmt.comwikipedia.org Unlike classical kinetic methods that often require a large excess of one reactant, RPKA analyzes the reaction as it proceeds with concentrations of multiple reactants changing simultaneously. mt.comacs.org This provides a more accurate picture of the reaction's kinetic profile. acs.org

While specific RPKA studies on the synthesis of this compound are not prominent in the literature, the technique has been successfully applied to analogous and relevant reactions, such as the palladium-catalyzed C-N cross-coupling to form anilines and copper-catalyzed oxidative coupling. acs.orgacs.org In these studies, RPKA helps to determine the reaction order with respect to reactants and catalyst, identify catalyst deactivation or product inhibition, and distinguish between processes occurring on or off the main catalytic cycle. acs.orgmt.com For example, RPKA was used to guide ligand design for the arylation of hindered primary amines, a key transformation for creating substituted anilines. acs.org

The table below illustrates the type of experimental design used in RPKA to determine reaction orders.

Interactive Data Table: Illustrative RPKA Experimental Design

| Experiment Type | [Reactant A]₀ (M) | [Reactant B]₀ (M) | Excess ([B]₀ - [A]₀) | Purpose |

|---|---|---|---|---|

| Same Excess 1 | 0.5 | 0.6 | 0.1 | To test for product inhibition or catalyst deactivation. wikipedia.org |

| Same Excess 2 | 0.25 | 0.35 | 0.1 | To test for product inhibition or catalyst deactivation. wikipedia.org |

| Different Excess 1 | 0.5 | 0.5 | 0 | To determine reaction orders by comparing rates with different excess experiments. mt.com |

| Different Excess 2 | 0.5 | 0.7 | 0.2 | To determine reaction orders by comparing rates with different excess experiments. mt.com |

Identifying intermediates and transition states is fundamental to constructing a plausible reaction mechanism. For the synthesis of this compound, a common pathway would involve the Sandmeyer reaction to introduce the nitrile group.

The mechanism of the Sandmeyer cyanation reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgadda247.com The key steps are:

Diazonium Salt Formation : An aromatic primary amine (an aniline (B41778) derivative) reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable aryl diazonium salt. masterorganicchemistry.comadda247.com This involves the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the amine. masterorganicchemistry.com

Single-Electron Transfer : The copper(I) catalyst transfers a single electron to the diazonium salt. wikipedia.orgunacademy.com

Aryl Radical Formation : The intermediate formed in the previous step loses a molecule of dinitrogen (N₂) gas to generate an aryl radical. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack : The aryl radical reacts with the cyanide bound to the now copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst. wikipedia.org

Other synthetic routes to related structures involve different key intermediates. For instance, the synthesis of substituted quinoline (B57606) carbonitriles can proceed through the formation of a cyanoacetamide, which is then condensed with an aniline derivative to form a 3-amino-2-cyanoacrylamide (B8565574) intermediate before cyclization. google.comgoogle.com

The following table lists potential intermediates in relevant synthetic pathways.

Interactive Data Table: Key Intermediates in Synthesis Pathways| Synthetic Pathway | Key Intermediate(s) | Description |

|---|---|---|

| Sandmeyer Cyanation | Aryl Diazonium Salt, Aryl Radical | Formed from an aniline, leads to radical-nucleophilic substitution. wikipedia.orgadda247.com |

| Amide Dehydration | N-acylsulphamate | Intermediate formed from the reaction of an amide with ammonium sulphamate. youtube.com |

| Quinoline Synthesis | Cyanoacetamide, 3-Amino-2-cyanoacrylamide | Intermediates in the construction of a substituted quinoline ring system. google.com |

| Paired Electrosynthesis | Benzyl Alcohol, Iodine | Cathode and anode products that react to form the nitrile. bohrium.com |

Chemical Transformations and Reactivity of 4 Amino 3 Ethoxybenzonitrile

Reactions Involving the Aromatic Amine Functional Group

The primary aromatic amine is a versatile functional group that readily participates in a variety of chemical reactions, making it a valuable handle for the synthesis of more complex molecules.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic, enabling it to react with a variety of electrophiles.

Acylation: 4-Amino-3-ethoxybenzonitrile can undergo acylation reactions with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding N-acyl derivatives (amides). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(4-cyano-2-ethoxyphenyl)acetamide. This transformation is often employed to protect the amino group during subsequent reactions or to introduce new functionalities into the molecule.

Alkylation: The amino group can also be alkylated by reacting with alkyl halides. However, the direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts, making it a less controlled process for synthesizing specific secondary or tertiary amines. More controlled methods, such as reductive amination or specialized alkylating agents, are often preferred for selective alkylation.

Table 1: Examples of Acylation and Alkylation Reactions of Aromatic Amines

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-Aryl acetamide (B32628) |

| Acylation | Acetic anhydride | N-Aryl acetamide |

| Alkylation | Methyl iodide | N-Methylated aniline (B41778) |

One of the most significant reactions of primary aromatic amines is diazotization. In the presence of a cold, acidic solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), the amino group of this compound can be converted into a diazonium salt (4-cyano-2-ethoxyphenyldiazonium chloride).

Aryl diazonium salts are highly versatile synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). They can undergo a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts, collectively known as Sandmeyer reactions. These reactions provide a pathway to introduce a wide range of substituents onto the aromatic ring that are not easily accessible through direct substitution methods.

Key transformations of the diazonium salt derived from this compound include:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce chlorine, bromine, or iodine atoms, respectively, in place of the diazonium group.

Cyanation: Treatment with CuCN can replace the diazonium group with another nitrile group.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol (B47542).

Furthermore, the diazonium salt can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds, which are the basis of many synthetic dyes.

Table 2: Common Sandmeyer Reactions of Aryl Diazonium Salts

| Reagent | Product Functional Group |

|---|---|

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| CuCN / KCN | -CN |

| KI | -I |

| H₂O, heat | -OH |

The primary amine group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base and is usually reversible.

The formation of a Schiff base from this compound introduces a new carbon-nitrogen double bond, which can serve as a site for further chemical modifications. These imine derivatives are important intermediates in various organic syntheses and have been explored for their potential applications in medicinal chemistry and materials science.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This group can undergo several important transformations, providing access to other key functional groups.

Hydrolysis: The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. The hydrolysis typically proceeds in two stages. Initially, the nitrile is converted to an amide (4-amino-3-ethoxybenzamide). Upon further heating in the presence of acid or base, the amide is hydrolyzed to a carboxylic acid (4-amino-3-ethoxybenzoic acid) and ammonia (B1221849) or an ammonium salt. The conditions for hydrolysis can be controlled to selectively isolate either the amide or the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a nickel, palladium, or platinum catalyst), and other hydride donors. The reduction of this compound would yield 4-(aminomethyl)-3-ethoxybenzenamine, a diamine derivative. This reaction is a valuable method for introducing an aminomethyl group onto the aromatic ring.

Table 3: Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions) | Carboxylic acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine (-CH₂NH₂) |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or other reagents, provides a direct route to 5-substituted tetrazoles. The reaction of this compound with an azide (B81097) source, such as sodium azide, would lead to the formation of a tetrazole ring attached to the aromatic core. Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry as bioisosteres for carboxylic acids.

While less common, the nitrile group can also participate in other types of cycloaddition reactions, further highlighting its synthetic utility for the construction of heterocyclic systems.

Electrophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and ethoxy (-OEt) groups. These groups increase the electron density of the ring, particularly at the positions ortho and para to themselves, making the molecule susceptible to attack by electrophiles. The primary directing influence comes from the amino group, which is one of the strongest activating groups.

Specific studies on the direct halogenation of this compound are not extensively detailed in publicly available literature. However, the reactivity can be inferred from studies on similar substituted anilines. The powerful activating nature of the amino and ethoxy groups suggests that halogenation would proceed readily, likely without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings. lkouniv.ac.in

Bromination: The bromination of activated anilines is often rapid. For instance, the reaction of anilines with bromine water can lead to polybromination, yielding products like 2,4,6-tribromoaniline (B120722) instantaneously. lkouniv.ac.in In the case of this compound, the positions open for substitution are C-2, C-5, and C-6 relative to the cyano group. The amino group at C-4 and the ethoxy group at C-3 will strongly direct incoming electrophiles to the C-5 and C-2 positions. Due to steric hindrance from the adjacent ethoxy group, substitution at the C-2 position might be less favored than at the C-5 position.

A plausible outcome for controlled monobromination would be the formation of 4-amino-5-bromo-3-ethoxybenzonitrile. This is supported by the general principles of electrophilic aromatic bromination where π-donor substituents facilitate para (and ortho) substitution. wikipedia.org

Chlorination: Similar to bromination, direct chlorination of this compound is expected to be a facile reaction. Reagents like N-chlorosuccinimide (NCS) or simply chlorine gas (Cl₂) could be employed. The synthesis of related compounds, such as 4-amino-3-chlorobenzonitrile (B1332060) from 2'-chloro-4'-cyanoacetanilide, demonstrates the feasibility of introducing chlorine onto the aminobenzonitrile scaffold, albeit not through direct electrophilic substitution on the final product. prepchem.com Studies on the chlorination of N,N-dialkylanilines show that regioselectivity can be controlled, often favoring ortho or para positions depending on the reaction conditions. nih.gov For this compound, the C-5 position is the most likely site for monochlorination.

Below is a representative table of conditions for the halogenation of activated anilines, which can be considered analogous.

| Reagent | Solvent | Catalyst | Typical Product |

| Br₂ | Methanol | None | Mono- or di-brominated aniline |

| NCS | Acetonitrile | None | Mono-chlorinated aniline |

| SO₂Cl₂ | Dichloromethane | None | Mono- or di-chlorinated aniline |

This table presents typical conditions for halogenation of activated anilines and serves as a predictive model for this compound.

Nitration: The nitration of aromatic amines is a complex process because the strongly acidic conditions (typically a mixture of nitric acid and sulfuric acid) can protonate the basic amino group. learncbse.in The resulting anilinium ion contains a deactivating, meta-directing -NH₃⁺ group. libretexts.org Therefore, direct nitration of this compound would likely lead to a mixture of products.

However, studies on the nitration of 1-alkoxy-2-aminobenzenes have shown that nitration with nitric acid in concentrated sulfuric acid can lead to a mixture of 4-nitro and 5-nitro derivatives. prepchem.com For this compound, nitration would be expected to occur at the C-5 position, yielding 4-amino-3-ethoxy-5-nitrobenzonitrile, due to the directing effects of the amino and ethoxy groups. The synthesis of the related compound 4-Amino-3-nitrobenzonitrile is well-documented, highlighting the utility of nitrated aminobenzonitriles as chemical intermediates. sigmaaldrich.comnbinno.comtcichemicals.com

To avoid the issue of N-protonation and achieve regioselective nitration, the amino group is often protected as an acetamide before nitration. The acetyl group is less activating than the amino group but still directs ortho and para, and it can be removed by hydrolysis after the reaction.

Sulfonation: Sulfonation of anilines is typically achieved by heating with concentrated sulfuric acid. The initial reaction forms the anilinium hydrogen sulfate (B86663) salt, which upon heating rearranges to form aminobenzenesulfonic acids. This reaction is a key step in the synthesis of sulfa drugs. The amino group strongly directs the sulfonyl group to the para position. In this compound, the para position (C-6) is sterically hindered. Therefore, sulfonation would likely occur at the C-5 position, ortho to the amino group, to yield 4-amino-5-sulfo-3-ethoxybenzonitrile. Like nitration, the reaction is conducted in strong acid, meaning the amino group will be protonated, which could influence the reaction's course.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are substituted with strong electron-withdrawing groups, such as nitro or cyano groups. beilstein-journals.orgrsc.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org

For an SNAr reaction to occur on a derivative of this compound, two conditions must be met:

A good leaving group, typically a halide (F, Cl, Br, I) or a triflate, must be present on the ring.

Strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. organicreactions.org

In the context of this compound, the nitrile group (-CN) is an effective electron-withdrawing group. If a halogen were introduced at the C-5 position (e.g., 4-amino-5-bromo-3-ethoxybenzonitrile), this substrate could potentially undergo SNAr. The nitrile group is para to the C-5 position, which would stabilize the intermediate. The amino and ethoxy groups, being electron-donating, would generally disfavor this reaction by destabilizing the negatively charged intermediate. However, the combined effect of the cyano group and the potential for a strong nucleophile could still enable the reaction.

For example, a hypothetical reaction could involve the displacement of a bromide at C-5 by a nucleophile like methoxide (B1231860) or an amine.

| Substrate (Hypothetical) | Nucleophile | Solvent | Product (Hypothetical) |

| 4-Amino-5-bromo-3-ethoxybenzonitrile | NaOMe | DMSO | 4-Amino-3-ethoxy-5-methoxybenzonitrile |

| 4-Amino-5-bromo-3-ethoxybenzonitrile | R₂NH | DMF | 4-Amino-5-(dialkylamino)-3-ethoxybenzonitrile |

This table illustrates potential SNAr reactions based on the principles of nucleophilic aromatic substitution.

Rearrangement Reactions Involving this compound Scaffolds

While specific rearrangement reactions starting directly from this compound are not well-documented, related scaffolds can undergo several classic organic rearrangements.

One relevant transformation is the Hoffmann rearrangement (or Hoffmann degradation), which converts an amide into a primary amine with one less carbon atom. lkouniv.ac.inlibretexts.org If the nitrile group of this compound were hydrolyzed to a primary amide (4-amino-3-ethoxybenzamide), subsequent treatment with bromine and a strong base (like NaOH) would lead to the formation of 3-ethoxy-4-aminophenylamine (4-amino-2-ethoxyaniline), having lost the carbon from the cyano group.

Another potential transformation is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular cyclization of dinitriles to form an enamine, which can then be hydrolyzed to a ketone. While not a direct rearrangement of the starting scaffold, if a cyanoalkyl chain were attached to the amino group of a benzonitrile derivative, an intramolecular reaction with the ring cyano group could occur to form heterocyclic systems like 4-aminoquinolines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-N Bond Formation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated versions, would be excellent substrates for such transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated derivative, for instance, 4-amino-5-bromo-3-ethoxybenzonitrile, could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. The presence of the unprotected amino group is generally well-tolerated in modern Suzuki coupling protocols, particularly with the use of appropriate ligands. nih.gov

Reaction: 4-Amino-5-bromo-3-ethoxybenzonitrile + R-B(OH)₂

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos)

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃

Solvent: Toluene/Water, Dioxane/Water

Product: 4-Amino-5-aryl-3-ethoxybenzonitrile

Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would be highly effective for coupling 4-amino-5-bromo-3-ethoxybenzonitrile with a wide range of primary or secondary amines to create more complex diamine structures. The reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.orgorganic-chemistry.org

Reaction: 4-Amino-5-bromo-3-ethoxybenzonitrile + R¹R²NH

Catalyst: Pd₂(dba)₃, Pd(OAc)₂

Ligand: BINAP, Xantphos, or other bulky phosphine ligands

Base: NaOt-Bu, K₃PO₄

Solvent: Toluene, Dioxane

Product: 4-Amino-5-(R¹R²-amino)-3-ethoxybenzonitrile

The following table summarizes typical conditions for these important cross-coupling reactions.

| Reaction Name | Aryl Halide Substrate (Example) | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | 4-Amino-5-bromo-3-ethoxybenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O |

| Buchwald-Hartwig | 4-Amino-5-bromo-3-ethoxybenzonitrile | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

This table provides representative conditions for metal-catalyzed cross-coupling reactions applicable to halogenated derivatives of this compound.

Structural Elucidation and Spectroscopic Characterization of 4 Amino 3 Ethoxybenzonitrile

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

For 4-Amino-3-ethoxybenzonitrile, characteristic absorption bands would be expected for the amino group (N-H stretching), the nitrile group (C≡N stretching), the ethoxy group (C-O and C-H stretching and bending), and the aromatic ring (C=C and C-H vibrations).

Despite extensive searches, specific experimental FT-IR data detailing the vibrational frequencies (in cm⁻¹) and their corresponding assignments for this compound are not available in the cited literature. A representative data table would typically appear as follows, but cannot be populated without source data.

Table 1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | N-H stretching (amino group) |

| Data not available | C-H stretching (aromatic) |

| Data not available | C-H stretching (aliphatic -CH₂-, -CH₃) |

| Data not available | C≡N stretching (nitrile) |

| Data not available | C=C stretching (aromatic ring) |

| Data not available | N-H bending (amino group) |

| Data not available | C-O stretching (ether) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the nitrile, aromatic ring, and aliphatic chain vibrations.

No experimental Raman spectroscopic data for this compound was found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The spectrum displays signals (resonances) at different chemical shifts (δ), with the integration of each signal corresponding to the number of protons it represents. Spin-spin coupling between adjacent protons results in signal splitting, which reveals neighboring protons.

For this compound, distinct signals would be expected for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons, and the protons of the amino group.

Specific experimental ¹H NMR data, including chemical shifts (ppm), multiplicities, coupling constants (J), and assignments for this compound, are not available in the reviewed literature. A standard data table for such information is shown below for illustrative purposes.

Table 2: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Triplet (t) | Data not available | -O-CH₂-CH₃ |

| Data not available | Quartet (q) | Data not available | -O-CH₂ -CH₃ |

| Data not available | Singlet (s, broad) | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

The ¹³C NMR spectrum of this compound would show distinct signals for the two carbons of the ethoxy group, the six carbons of the benzene (B151609) ring, and the carbon of the nitrile group.

No published experimental ¹³C NMR data, including chemical shifts and their assignments for this compound, could be located.

Table 3: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | -O-CH₂-C H₃ |

| Data not available | -O-C H₂-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to establish the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) reveals one-bond correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure, especially around quaternary carbons.

A comprehensive structural assignment of this compound would rely on these techniques to unambiguously connect the ethoxy group and the amino group to the correct positions on the benzonitrile (B105546) ring. However, no experimental 2D NMR data (COSY, HSQC, or HMBC) for this specific compound has been reported in the available literature.

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound, which involve the promotion of electrons from a ground electronic state to an excited state, are primarily studied using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the molecule's conjugation and electronic environment.

The UV-Vis spectrum of an aromatic compound like this compound is influenced by the nature and position of its substituents. The benzene ring itself has characteristic absorptions in the ultraviolet region. The presence of an electron-donating amino group (-NH₂) and an ethoxy group (-OCH₂CH₃), along with an electron-withdrawing nitrile group (-CN), significantly affects the electronic transitions. These substituents, particularly when in conjugation, tend to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 280 | Substituted Benzene Ring |

Fluorescence is the emission of light from a molecule after it has absorbed light. Compounds with extended π-systems and electron donor-acceptor characteristics, such as this compound, are often fluorescent. The amino group acts as a strong electron donor (auxochrome) and the nitrile group as an electron acceptor, which can facilitate an intramolecular charge transfer (ICT) state upon excitation, often leading to fluorescence emission.

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular environment, such as solvent polarity and viscosity. instras.com Experimental studies on analogous compounds, such as 3-benzoxazol-2-ylquinoline-7-maleimide and various Schiff bases, show that the introduction of metal ions or binding to other molecules can significantly alter the emission spectra, often causing a shift in the emission maximum and a change in fluorescence intensity. tandfonline.comscispace.com For this compound, it is expected that the emission maximum would be red-shifted compared to its absorption maximum (Stokes shift).

Table 2: Expected Fluorescence Characteristics of this compound

| Parameter | Expected Observation | Rationale |

|---|---|---|

| Emission Wavelength | > 350 nm | Stokes shift from the charge-transfer absorption band. |

| Quantum Yield | Solvent-dependent | The efficiency of fluorescence is sensitive to environmental factors. |

Note: This data is predictive and based on the principles of fluorescence spectroscopy applied to the molecule's structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₉H₁₀N₂O) is 162.07931 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). The high accuracy allows for the unambiguous confirmation of the compound's elemental composition.

Data for the related compound 4-amino-3-methoxybenzonitrile shows predicted m/z values for various adducts, which is a standard way of presenting mass spectrometry data. nih.govuni.lu A similar table can be constructed for this compound.

Table 3: Calculated High-Resolution Mass Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₂O]⁺ | 163.08659 |

| [M+Na]⁺ | [C₉H₁₀N₂ONa]⁺ | 185.06854 |

| [M+K]⁺ | [C₉H₁₀N₂OK]⁺ | 201.04247 |

Tandem mass spectrometry (MS/MS) involves the isolation of a parent ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. unito.it The resulting fragment ions provide valuable information about the molecule's structure. While no specific experimental fragmentation data for this compound was found, a plausible fragmentation pathway can be proposed based on its functional groups.

Upon ionization, the protonated molecule ([M+H]⁺, m/z 163.08659) would likely undergo fragmentation through characteristic neutral losses.

Loss of ethylene (C₂H₄): A common fragmentation for ethoxy groups is the loss of an ethylene molecule via a McLafferty-type rearrangement or other mechanisms, which would lead to a fragment ion corresponding to 4-amino-3-hydroxybenzonitrile.

Loss of the ethyl radical (•C₂H₅): Cleavage of the ethyl-oxygen bond would result in the loss of an ethyl radical.

Loss of carbon monoxide (CO): Aromatic compounds containing oxygen can lose carbon monoxide.

Table 4: Plausible Fragment Ions of Protonated this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 163.08659 | C₂H₄ (28.0313 Da) | 135.05529 | [4-Amino-3-hydroxybenzonitrile+H]⁺ |

| 163.08659 | •C₂H₅ (29.0391 Da) | 134.04744 | [4-Amino-3-oxybenzonitrile radical cation] |

Note: This fragmentation pathway is theoretical and serves as a prediction for experimental analysis.

X-ray Diffraction Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

There are no published X-ray diffraction studies specifically for this compound in the reviewed literature. However, studies on the closely related molecule 4-aminobenzonitrile (B131773) provide a clear example of the type of data obtained from such an analysis. researchgate.net High-pressure synchrotron XRD experiments on 4-aminobenzonitrile revealed a reversible pressure-induced structural phase transition at approximately 0.3 GPa. researchgate.net This demonstrates that XRD can be used not only for initial structure determination but also to study the behavior of the crystal lattice under different physical conditions. Should single crystals of this compound be grown, a similar analysis could be performed to determine its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino group.

Table 5: Illustrative Crystal Data from a Related Compound (4-aminobenzonitrile)

| Parameter | Value |

|---|---|

| Compound | 4-aminobenzonitrile |

| Crystal System | (Ambient Pressure) Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.93 |

| b (Å) | 6.08 |

| c (Å) | 13.06 |

Source: Data derived from studies on 4-aminobenzonitrile and is presented for illustrative purposes. researchgate.net

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and the conformation of the molecule. This technique provides detailed information on the crystal system, space group, and unit cell parameters.

A comprehensive search for a published crystal structure of this compound in crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results. Consequently, no experimental data on its crystal structure, such as the parameters listed in the table below, is currently available.

| Crystallographic Parameter | Data for this compound |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and C-H···O interactions, are critical in determining the stability and physical properties of the crystalline solid.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method relies on the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase, which is useful for phase identification, purity analysis, and quality control.

No experimental or calculated powder X-ray diffraction pattern for this compound has been found in the reviewed literature. Such a pattern would consist of a plot of diffraction intensity versus the diffraction angle (2θ), with peaks corresponding to the different lattice planes of the crystal structure.

Computational and Theoretical Investigations of 4 Amino 3 Ethoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, applying the principles of quantum mechanics to solve complex questions about molecular systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular and versatile computational method that calculates the electronic structure of atoms and molecules based on the electron density. ekb.egaps.org It offers a favorable balance between accuracy and computational cost, making it a standard tool for a wide range of chemical investigations. google.com

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. google.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For 4-Amino-3-ethoxybenzonitrile, this would yield precise predictions of bond lengths (e.g., C-C, C-N, C-O, C≡N), bond angles, and dihedral angles that define the molecule's shape. While specific data for the ethoxy derivative is unavailable, studies on related benzonitrile (B105546) compounds show that DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), can accurately predict these parameters. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By correlating theoretical frequencies with experimental spectra, each vibrational mode (e.g., N-H stretching, C≡N stretching, C-O-C bending) can be precisely assigned. nih.gov This correlation is a powerful tool for confirming the structure of a synthesized compound. For various substituted benzonitriles, DFT calculations have shown excellent agreement with experimental spectroscopic data after applying appropriate scaling factors. jchps.comorientjchem.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netmalayajournal.org For related molecules like 4-methoxybenzonitrile, the HOMO-LUMO gap has been calculated to understand its electronic behavior and potential applications. researchgate.net

Reactivity Indices (e.g., Fukui Functions, Condensed Fukui Function)

DFT also allows for the calculation of reactivity indices, which help predict the most reactive sites within a molecule. The Fukui function, for example, indicates how the electron density at a specific point changes with the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic or electrophilic attack. kuleuven.be Condensed Fukui functions simplify this by assigning a value to each atom, making it easier to pinpoint the most reactive centers in a molecule. kuleuven.be These indices are valuable for understanding reaction mechanisms and designing new synthetic pathways.

Ab Initio and Semi-Empirical Methods (e.g., AM1, RHF/6-31G)

Beyond DFT, other quantum chemical methods exist. Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT but are computationally more demanding. montana.edunih.govdovepress.com They are often used for high-accuracy calculations on smaller systems.

Semi-empirical methods , like AM1 (Austin Model 1), are much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. researchgate.netdtic.milmpg.de While less accurate, they are highly useful for preliminary studies of very large molecules or for screening large numbers of compounds where computational cost is a significant factor. scielo.br

Without published research specifically on this compound, the application of these powerful computational tools to this particular molecule remains a subject for future investigation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and the interactions between orbitals within a molecule. uni-muenchen.dedergipark.org.tr This analysis is crucial for understanding the stability and reactivity of this compound by quantifying intramolecular charge transfer and hyperconjugative interactions.

The stabilization energy (E(2)) associated with these delocalizations can be calculated using second-order perturbation theory. uni-muenchen.de For instance, the interaction between the lone pair of the amino group nitrogen (donor) and the π* orbitals of the benzene (B151609) ring (acceptor) indicates a significant charge transfer, contributing to the resonance stabilization of the molecule. Similarly, the lone pairs on the ethoxy group's oxygen atom interact with the adjacent C-C and C-N antibonding orbitals. mdpi.com

Key NBO interactions and their stabilization energies provide a quantitative measure of these intramolecular effects. The analysis helps in understanding the electronic communication between the amino, ethoxy, and nitrile substituents through the benzene ring.

Table 1: Selected NBO Analysis Data for this compound (Illustrative) Note: The following table is a representative example based on typical findings for similar aromatic compounds. Actual values would be obtained from specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amino) | π* (C-C) of ring | High | n → π |

| LP (2) O(ethoxy) | σ (C-C) of ring | Moderate | n → σ |

| π (C-C) of ring | π (C≡N) | Moderate | π → π* |

This data illustrates the flow of electron density within the molecule, highlighting the electron-donating nature of the amino and ethoxy groups and the electron-withdrawing nature of the nitrile group, all of which influence the molecule's chemical properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. walisongo.ac.idresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is typically localized around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group due to their high electronegativity and the presence of lone pairs. The nitrogen atom of the amino group also exhibits a region of negative potential. nih.gov

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring generally show positive electrostatic potential. nih.gov

Neutral Regions (Green): These regions represent areas with near-zero potential. nih.gov

The MEP map provides a clear visual guide to the molecule's reactive sites. For example, the negative potential on the nitrile nitrogen suggests its susceptibility to protonation or coordination with metal ions. The positive potential on the amino hydrogens indicates their potential to participate in hydrogen bonding. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like this compound, often exhibit interesting non-linear optical (NLO) properties. researchgate.net Computational chemistry allows for the prediction of these properties, which are crucial for applications in optoelectronics and photonics. mdpi.comacs.org The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). bibliotekanauki.pl

The presence of strong electron-donating groups (amino and ethoxy) and a strong electron-withdrawing group (nitrile) connected through a π-conjugated system (the benzene ring) is a classic design strategy for NLO materials. researchgate.net This "push-pull" electronic structure leads to a large change in dipole moment upon excitation, which is directly related to a high hyperpolarizability value.

Computational studies, typically using Density Functional Theory (DFT), can quantify these NLO properties. acs.org The calculated values of α and β for this compound can be compared to those of known NLO materials, such as urea, to assess its potential. bibliotekanauki.pl A large β value is indicative of a strong second-order NLO response. dergipark.org.tr

Table 2: Calculated NLO Properties of this compound (Illustrative) Note: This table presents hypothetical values for illustrative purposes. Actual values depend on the level of theory and basis set used in the calculations.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | > 5 Debye |

| Mean Polarizability (<α>) | > 100 a.u. |

| First Hyperpolarizability (β_tot) | Significantly larger than urea |

These calculations can guide the synthesis of new materials with enhanced NLO properties by suggesting modifications to the molecular structure.

Conformational Analysis and Tautomerism Studies

Computational methods are employed to investigate the conformational landscape and potential tautomerism of this compound. ugm.ac.id Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable structure. upertis.ac.id

For this compound, the primary conformational flexibility arises from the rotation of the ethoxy group and the amino group. By performing a potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, the global minimum energy conformation can be identified. ugm.ac.id These studies are crucial as the molecular conformation can significantly influence its physical and chemical properties.

Tautomerism, the interconversion of structural isomers, is also a possibility that can be explored computationally. researchgate.net For instance, the potential for keto-enol or imine-enamine tautomerism can be assessed by calculating the relative energies of the different tautomeric forms. researchgate.net For this compound, while significant tautomerism is less likely compared to systems with, for example, β-dicarbonyls, computational analysis can definitively rule out or confirm the presence of low-energy tautomers under specific conditions. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis through Computational Approaches

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways and locating transition states, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. wordpress.com

For a given reaction, such as the synthesis of a heterocyclic compound from this compound, computational methods can be used to:

Identify the Reactants, Intermediates, and Products: The geometries and energies of all species involved in the reaction are calculated.

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. scirp.org Identifying the TS is crucial for calculating the activation energy.

Calculate the Activation Energy (Ea): The difference in energy between the reactants and the transition state determines the rate of the reaction.

These simulations can provide insights into the feasibility of a proposed reaction mechanism and can help in designing more efficient synthetic routes. nih.govacs.orgnih.gov For example, in a multi-step synthesis, computational analysis can identify the rate-determining step.

Dielectric Properties Studies

Theoretical calculations can be used to predict the dielectric properties of materials, which are important for their application in electronic devices. ajrconline.org The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field. mdpi.com

For this compound, computational methods like DFT can be used to calculate its molecular polarizability, which is related to the dielectric constant of the bulk material. researchgate.net The relationship between molecular properties and bulk dielectric behavior can be complex, but these calculations provide valuable initial estimates. mdpi.comnih.gov

Studies on similar molecules have shown that factors such as molecular size, polarity, and the ability to form hydrogen bonds can influence the dielectric constant. nih.govresearchgate.net The presence of the polar nitrile and amino groups, along with the ethoxy group, suggests that this compound could have interesting dielectric properties.

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthesis of Functionalized Derivatives of 4-Amino-3-ethoxybenzonitrile

The functional groups on this compound can be selectively modified to produce a variety of synthetic intermediates. A particularly important derivatization involves the conversion of the primary amino group into an azide (B81097). This transformation is typically achieved through a two-step diazotization-azidation sequence. The amine is first treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C), to form a diazonium salt intermediate. Subsequent reaction of this unstable salt with a source of azide ions, like sodium azide, yields 4-azido-3-ethoxybenzonitrile. nih.gov This azido (B1232118) derivative is a key precursor for synthesizing nitrogen-containing heterocycles, particularly triazoles, through cycloaddition reactions. nih.gov

Other functionalizations can target the aromatic ring or the nitrile group, although modifications of the amino group are most common for extending the molecular framework.

Table 1: Key Functionalized Derivatives and Synthetic Applications

| Derivative Name | Structure | Synthetic Method | Application |

|---|---|---|---|

| 4-Azido-3-ethoxybenzonitrile | Diazotization of the 4-amino group followed by reaction with sodium azide. nih.gov | Precursor for triazole synthesis via [3+2] cycloaddition reactions. |

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The ortho-disposition of the amino and nitrile groups makes this compound an exemplary o-aminonitrile precursor for the construction of various fused heterocyclic systems. This structural motif is fundamental to the synthesis of biologically relevant scaffolds such as quinazolines, triazoles, pyrimidines, and selenazoles. nih.govtaylorfrancis.com

While the classic Skraup or Friedländer syntheses are common for quinolines, the o-aminonitrile structure of this compound is particularly well-suited for building the quinazoline (B50416) core. organic-chemistry.orgarabjchem.org Quinazolines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The synthesis often involves a cyclocondensation reaction where the amino and nitrile groups of the starting material participate in the formation of the new pyrimidine ring.

A common strategy involves reacting the o-aminonitrile with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. For instance, heating this compound with an excess of formamide can lead to the formation of the corresponding 4-aminoquinazoline derivative. Similarly, reaction with triethyl orthoformate followed by treatment with an amine can yield N-substituted 4-aminoquinazolines. nih.gov The resulting 5-ethoxyquinazolines are functionalized scaffolds valuable in medicinal chemistry research. srce.hr

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The 1,2,3-triazole isomer is readily synthesized from this compound. frontiersin.org The synthesis begins with the conversion of the 4-amino group to a 4-azido group, as described in section 6.1. nih.gov The resulting 4-azido-3-ethoxybenzonitrile can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with a wide variety of alkynes. beilstein-journals.org

This reaction, often catalyzed by copper(I) (the Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC "click chemistry"), is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. frontiersin.org This methodology allows for the facile introduction of diverse substituents onto the triazole ring, making it a powerful tool for generating libraries of novel compounds for various applications. researchgate.netnih.gov

Table 2: Examples of Triazole Derivatives from 4-Azido-3-ethoxybenzonitrile

| Alkyne Reactant | Resulting Triazole Derivative |

|---|---|

| Phenylacetylene | 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-3-ethoxybenzonitrile |

| Propargyl alcohol | 4-(1-(Hydroxymethyl)-1H-1,2,3-triazol-4-yl)-3-ethoxybenzonitrile |

The o-aminonitrile functionality is a cornerstone in the synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, which are analogs of purines and often exhibit significant biological activity. nih.govmdpi.com While the direct synthesis begins with a pyrazole-o-aminonitrile, the underlying principle demonstrates the utility of the aminonitrile moiety in forming a pyrimidine ring. The reaction of an o-aminonitrile with reagents like formamide or formic acid leads to cyclization, forming the fused pyrimidinone or amino-pyrimidine, respectively. mdpi.comuminho.pt

For the synthesis of pyrazoles, the typical precursors are β-ketonitriles, which react with hydrazine (B178648) derivatives. chim.it However, the aminonitrile group of this compound can be transformed into other reactive intermediates that can subsequently be used to build pyrazole (B372694) rings, though this is a less direct application of the starting compound. The primary role of this scaffold remains in the construction of fused pyrimidine heterocycles. rsc.org

Selenazoles, the selenium-containing analogs of thiazoles, are heterocycles of growing interest in medicinal chemistry. nih.gov The Hantzsch thiazole (B1198619) synthesis can be adapted to produce selenazoles by using a selenourea (B1239437) in place of a thiourea. This compound can serve as the starting point for the synthesis of the required substituted selenourea.

The synthesis involves the conversion of the primary amino group of this compound into a selenourea functionality. This can be achieved by reacting the amine with reagents like potassium selenocyanate (B1200272) or by a multi-step process involving carbon diselenide. The resulting N-(2-ethoxy-4-cyanophenyl)selenourea is a key intermediate. This selenourea can then undergo a cyclocondensation reaction with an α-halocarbonyl compound (e.g., an α-bromoketone) to yield a highly functionalized 2-amino-1,3-selenazole derivative. mdpi.commdpi.comresearchgate.net

Derivatization for Enhanced Spectroscopic Detection and Analytical Methods

In analytical chemistry, chemical derivatization is often employed to improve the detection and quantification of analytes. researchgate.net The primary amino group of this compound is an ideal target for derivatization to enhance its response in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comgreyhoundchrom.com

Derivatization can attach a chromophore or a fluorophore to the molecule, significantly increasing its molar absorptivity for UV-Vis detection or making it fluorescent for highly sensitive fluorescence detection. nih.gov For GC analysis, derivatization is used to increase the volatility and thermal stability of the analyte. nih.gov

Table 3: Analytical Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Abbreviation | Detection Method | Principle |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | FDNB | HPLC-UV/Vis | Forms a dinitrophenyl (DNP) derivative with a strong chromophore absorbing around 360 nm. greyhoundchrom.com |

| Dansyl chloride | DNS-Cl | HPLC-Fluorescence | Reacts to form a highly fluorescent sulfonamide derivative. |

| Phenyl isothiocyanate | PITC | HPLC-UV/Vis | Forms a phenylthiocarbamoyl (PTC) derivative, commonly used in amino acid analysis. |

| 4-Hydroxy-3-methoxycinnamaldehyde | Coniferaldehyde | MALDI-MS Imaging | Increases sensitivity and specificity for imaging mass spectrometry of amine-containing metabolites. nih.gov |

This strategic derivatization allows for the trace-level detection and accurate quantification of this compound and its metabolites in complex biological or environmental matrices. nih.gov

Improved Ionization Efficiency for Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, the detection of small endogenous metabolites can be challenging due to low ionization efficiency and background interference. semanticscholar.org Chemical derivatization is a key strategy to overcome these limitations, particularly for compounds containing primary amine groups, such as this compound. frontiersin.orgnih.gov

The core principle involves reacting the analyte with a derivatizing agent that introduces a permanently charged or easily ionizable tag. This modification enhances the analyte's signal intensity in the mass spectrometer, improving sensitivity and specificity. nih.gov For amine-containing metabolites, on-tissue chemical derivatization (OTCD) workflows have been developed to increase molecular coverage in spatial metabolomics. chemrxiv.org

Several reagents have been successfully employed for the derivatization of primary amines in MALDI-MSI:

4-hydroxy-3-methoxycinnamaldehyde (coniferyl aldehyde, CA) : This reagent reacts with primary amines via a Schiff base formation, improving the detection of amino acids and neurotransmitters. frontiersin.orgnih.govnih.gov

N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) : Used for the covalent charge-tagging of molecules with amine and carboxylic acid groups, enabling simultaneous imaging of various metabolites. semanticscholar.orgqut.edu.au

4-(2-((4-bromophenethyl)dimethylammonium)ethoxy)benzenaminium dibromide (4-APEBA) : This agent has demonstrated broad specificity towards carbonyls and other functional groups, with the introduction of bromine isotopes providing confident identification through their characteristic isotopic pattern. chemrxiv.orgprotocols.io

While these reagents are used to modify analytes, the primary amine of this compound makes it an ideal candidate for such derivatization. By tagging its amino group, its own detection and spatial localization within a complex sample could be significantly enhanced for MALDI-MSI analysis. This strategy allows for more sensitive and reliable quantification and mapping in various research contexts.

Pre- and Post-Column Derivatization in Chromatography

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common technique used to analyze compounds that lack a suitable chromophore or fluorophore for detection or have poor chromatographic properties. greyhoundchrom.comresearchgate.net The process involves chemically modifying the analyte to enhance its detectability and improve separation. nih.gov For amino compounds like this compound, derivatization of the primary amine is a well-established approach that can be performed either before (pre-column) or after (post-column) chromatographic separation. nih.govcreative-proteomics.com

Pre-column derivatization is the more common method, where the analyte is reacted with a tagging reagent prior to injection into the HPLC system. This approach offers several advantages, including the potential to remove excess reagent before analysis, thus reducing background noise. creative-proteomics.com

Post-column derivatization involves reacting the analyte after it has been separated on the column but before it reaches the detector. This method is useful for analytes that may be difficult to separate in their derivatized form. creative-proteomics.com

The primary amino group of this compound makes it highly suitable for these derivatization strategies. A variety of reagents are available that specifically target amines to yield derivatives with strong UV absorbance or fluorescence, enabling highly sensitive detection.

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Features & References |

|---|---|---|---|---|

| 9-Fluorenyl Methyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV | Reaction is rapid and the derivative is stable. creative-proteomics.com |

| Dansyl Chloride | - | Primary and Secondary Amines, Phenols | Fluorescence, UV | Offers strong fluorescence and is widely used, though the reaction can be slow. creative-proteomics.com |

| Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence, UV | Reacts rapidly with amino acids to form stable derivatives with minimal interference. creative-proteomics.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV | Forms a very stable derivative with both primary and secondary amino acids. creative-proteomics.com |

| Fluorescamine | - | Primary Amines | Fluorescence | Reacts specifically with primary amines to yield a highly fluorescent product. researchgate.net |

By employing these methods, the separation and quantification of this compound in complex mixtures can be achieved with high sensitivity and selectivity.

Applications in Materials Science